1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound featuring a piperazine core substituted with a 4-chlorophenyl group at the 1-position. The ethanone moiety at the 2-position is linked to a 1,2,4-triazole ring bearing two phenyl substituents at the 4- and 5-positions via a sulfanyl (S–) bridge.
Key structural attributes include:
- Piperazine moiety: Enhances solubility and bioavailability due to its basic nitrogen atoms.
- Triazolylsulfanyl-ethanone: The sulfanyl bridge and triazole may confer redox stability and π-stacking interactions.
Properties
Molecular Formula |
C26H24ClN5OS |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H24ClN5OS/c27-21-11-13-22(14-12-21)30-15-17-31(18-16-30)24(33)19-34-26-29-28-25(20-7-3-1-4-8-20)32(26)23-9-5-2-6-10-23/h1-14H,15-19H2 |
InChI Key |
JOWUQCSBSNHUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Intermediate
Benzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to yield the corresponding thiosemicarbazone. Subsequent treatment with aryl isothiocyanates (e.g., phenyl isothiocyanate) in dry ethanol generates substituted thiosemicarbazides. For example, heating N -(4-hydroxyphenyl)acetamide-derived thiosemicarbazide with phenyl isothiocyanate at 60°C for 6 hours produces 4,5-diphenyl-1,2,4-triazole-3-thione precursors.
Cyclization to 1,2,4-Triazole-3-thiol
Cyclization of the thiosemicarbazide intermediate under basic conditions (e.g., aqueous NaOH or KOH) at reflux for 4–6 hours affords the triazolethione. For instance, refluxing 2-(4-acetamidophenoxy)acetohydrazide -derived thiosemicarbazides in 2N NaOH yields 1,2,4-triazole-3-thiones in 52–88% yields. The reaction proceeds via intramolecular nucleophilic attack and elimination of ammonia (Scheme 1).
Key Characterization Data :
-
¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; S–H proton as a singlet at δ 3.8–4.2 ppm.
-
MS : Molecular ion peak matching the calculated molecular weight.
Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
The piperazine-ethanone fragment is prepared via nucleophilic substitution between 4-(4-chlorophenyl)piperazine and chloroacetyl chloride.
Preparation of 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
A mixture of 4-(4-chlorophenyl)piperazine (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in anhydrous acetonitrile is stirred with anhydrous K₂CO₃ (2.0 equiv) at 0–5°C for 1 hour, followed by reflux for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from isopropanol to yield the chloroethanone derivative.
Optimized Conditions :
Key Characterization Data :
-
¹H NMR : Piperazine protons as multiplets at δ 2.50–3.02 ppm; CH₂Cl as a singlet at δ 4.2 ppm.
-
¹³C NMR : Carbonyl carbon at δ 195.6 ppm; piperazine carbons at δ 48.1–52.2 ppm.
Coupling of Triazolethiol and Chloroethanone Moieties
The final step involves nucleophilic displacement of the chlorine atom in the chloroethanone derivative by the thiolate anion of 4,5-diphenyl-1,2,4-triazole-3-thiol.
Reaction Protocol
A mixture of 4,5-diphenyl-1,2,4-triazole-3-thiol (1.0 equiv) and 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (1.05 equiv) in dry DMF is stirred with K₂CO₃ (2.0 equiv) and catalytic KI at 80°C for 18 hours. The product is isolated by pouring the reaction mixture into ice-water, filtering, and recrystallizing from ethanol.
Optimized Conditions :
Key Characterization Data :
-
IR : Disappearance of S–H stretch (2550–2650 cm⁻¹); new C–S stretch at 680–720 cm⁻¹.
-
¹H NMR : SCH₂ protons as triplets at δ 2.75–3.54 ppm; piperazine protons at δ 2.50–3.02 ppm.
-
MS : [M+H]⁺ peak consistent with the molecular formula C₂₆H₂₃ClN₅OS.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Triazolylsulfanyl-Ethanone Derivatives
- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Differences: Replaces the 4,5-diphenyltriazole with a 4-pyridinyl group and substitutes the piperazine with a 4-fluorophenyl-ethanone. The fluorophenyl group increases electronegativity compared to chlorophenyl, affecting pharmacokinetics . Molecular Weight: 424.878 g/mol (vs. target compound’s ~500 g/mol, estimated).
- 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Differences: Replaces the 4,5-diphenyltriazole with a simpler triazole and substitutes the piperazine with a sulfonyl group. Molecular Weight: 401.9 g/mol.
Piperazine-Based Antiproliferative Agents
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (): Differences: Incorporates a benzothiazole ring and an additional triazole-methyl linker. Impact: The benzothiazole may enhance anticancer activity via intercalation or topoisomerase inhibition. IR data (C=O at 1690 cm⁻¹, C=N at 1610 cm⁻¹) aligns with the target compound’s carbonyl and triazole features .
Pharmacological and Physicochemical Comparisons
Key Contrasts and Challenges
Bioactivity Specificity: highlights pyridine-piperazine derivatives as CYP51 inhibitors, whereas triazolylsulfanyl-ethanones () show antiproliferative effects. The target compound’s activity remains unverified but may depend on triazole-phenyl interactions .
Solubility : Sulfonyl-piperazine derivatives () exhibit higher solubility than chlorophenyl analogues, suggesting trade-offs between lipophilicity and bioavailability .
Biological Activity
The compound 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 495.1 g/mol. Its structure features a piperazine ring substituted with a 4-chlorophenyl group and a triazole moiety linked through a sulfanyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines, primarily due to the presence of the triazole moiety which enhances its interaction with cellular targets.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin against several cancer cell lines, including A-431 and Jurkat cells . The SAR analysis suggested that the chlorophenyl substitution on the piperazine ring plays a critical role in enhancing cytotoxic effects.
Antimicrobial Properties
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by this compound. Preliminary studies have indicated efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorophenyl Group : Essential for enhancing cytotoxicity and antimicrobial properties.
- Triazole Moiety : Contributes to anticancer activity through interactions with specific cellular targets.
- Piperazine Ring : Plays a role in modulating pharmacokinetic properties.
Q & A
Q. What are the key steps in synthesizing 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone, and how are purification challenges addressed?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-(4-chlorophenyl)piperazine with a ketone precursor.
- Step 2 : Introduction of the triazole-sulfanyl moiety via nucleophilic substitution or thiol-ene reactions.
- Purification : Recrystallization (using ethanol or DMSO) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
- Key solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility optimization during intermediate steps .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify piperazine and triazole ring connectivity, substituent positions, and sulfur bonding .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and sulfur (C-S) functional groups .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns consistent with the proposed structure .
Q. How is the compound’s solubility profile assessed for in vitro pharmacological studies?
- Solvent screening : Test solubility in DMSO (common stock solution), ethanol, or aqueous buffers (e.g., PBS) with surfactants like Tween-80.
- UV-Vis spectroscopy : Quantify solubility via absorbance measurements at λmax .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurotransmitter receptors?
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the chlorophenyl ring to enhance receptor binding affinity .
- Triazole substitutions : Replace diphenyl groups with heteroaromatic rings (e.g., pyridyl) to reduce off-target effects .
- Methodology : Radioligand binding assays (e.g., for 5-HT1A or D2 receptors) paired with computational docking (AutoDock Vina) to predict binding poses .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying antidepressant vs. anxiolytic efficacy)?
- Comparative assays : Test the compound across standardized models (e.g., forced swim test for depression vs. elevated plus maze for anxiety) under consistent dosing regimens .
- Metabolite profiling : LC-MS/MS to identify active metabolites contributing to divergent effects .
- Species-specific differences : Evaluate receptor expression variability in rodent vs. human cell lines .
Q. How can computational modeling predict metabolic stability and potential drug-drug interactions?
- In silico tools : Use SwissADME to predict CYP450 enzyme interactions and metabolic hotspots (e.g., piperazine N-oxidation) .
- Molecular dynamics simulations : Assess binding stability with cytochrome P450 isoforms (e.g., CYP3A4) using GROMACS .
Q. What experimental designs validate the compound’s dual activity as a serotonin modulator and antimicrobial agent?
- Dual-target assays :
- Serotonin transporter (SERT) inhibition : Radiolabeled [3H]-paroxetine uptake in HEK293 cells .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Data integration : Cross-correlate IC50 (SERT) and MIC values to identify structure-dependent trends .
Methodological Notes
- Contradiction Analysis : When conflicting biological data arise, replicate studies using orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment for GPCR activity) .
- Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or hydrogen bonding patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
